Tauroselcholic acid

Übersicht

Beschreibung

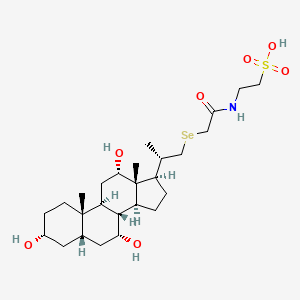

Tauroselcholic acid, also known as 23-seleno-25-homotaurocholic acid, is a synthetic bile acid analog. It is a conjugate of cholic acid with taurine and selenium. This compound is primarily used in medical diagnostics to investigate bile acid malabsorption and measure bile acid pool loss .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Taurosellcholsäure wird synthetisiert, indem Cholsäure mit Taurin konjugiert und Selen eingearbeitet wird. Die Synthese umfasst mehrere Schritte:

Aktivierung von Cholsäure: Cholsäure wird zunächst aktiviert, indem sie in ihr Acylchloridderivat umgewandelt wird.

Konjugation mit Taurin: Die aktivierte Cholsäure wird dann in Gegenwart einer Base mit Taurin umgesetzt, um Taurocholsäure zu bilden.

Einarbeitung von Selen: Selen wird durch Reaktion von Taurocholsäure mit einem selenhaltigen Reagenz unter kontrollierten Bedingungen in das Molekül eingeführt.

Industrielle Produktionsverfahren: Taurosellcholsäure wird industriell nach dem oben genannten synthetischen Verfahren hergestellt. Der Prozess ist für die großtechnische Produktion optimiert, indem die Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Taurosellcholsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können sie wieder in ihre ursprüngliche Form zurückführen.

Substitution: Substitutionsreaktionen können an der Sulfonsäuregruppe oder am Selenatom auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nucleophile.

Hauptprodukte:

Oxidationsprodukte: Sulfoxide, Sulfone.

Reduktionsprodukte: Ursprüngliche Taurosellcholsäure.

Substitutionsprodukte: Verschiedene Derivate, abhängig vom Substituenten.

Wissenschaftliche Forschungsanwendungen

Taurosellcholsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Chemie und Reaktionen von Gallensäuren verwendet.

Biologie: Untersucht die Rolle von Gallensäuren in biologischen Systemen.

Medizin: Diagnostiziert Gallensäurenmalabsorption und misst den Verlust des Gallensäurenpools unter Verwendung von radioaktiv markierter Taurosellcholsäure (SeHCAT).

Industrie: Wird bei der Herstellung von diagnostischen Mitteln und als Forschungsinstrument in der pharmazeutischen Entwicklung eingesetzt

5. Wirkmechanismus

Taurosellcholsäure wirkt, indem sie natürliche Gallensäuren nachahmt. Sie wird im Darm resorbiert und unterliegt dem enterohepatischen Kreislauf. Die Verbindung bindet an Gallensäurerezeptoren und ist an der Emulgierung und Resorption von Nahrungsfetten beteiligt. Das Selenatom ermöglicht die radioaktive Markierung, wodurch es in der diagnostischen Bildgebung eingesetzt werden kann .

Ähnliche Verbindungen:

Taurocholsäure: Ein natürliches Gallensäurenkonjugat aus Cholsäure und Taurin.

Glykocholsäure: Ein Konjugat aus Cholsäure und Glycin.

Desoxycholsäure: Eine sekundäre Gallensäure, die durch bakterielle Einwirkung auf Cholsäure gebildet wird

Einzigartigkeit der Taurosellcholsäure:

Fähigkeit zur radioaktiven Markierung: Die Einarbeitung von Selen ermöglicht die Verwendung von Taurosellcholsäure in der diagnostischen Bildgebung, was bei natürlichen Gallensäuren nicht möglich ist.

Synthetischer Ursprung: Im Gegensatz zu natürlichen Gallensäuren wird Taurosellcholsäure synthetisch hergestellt, wodurch kontrollierte Modifikationen und Anwendungen möglich sind.

Taurosellcholsäure ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung und Medizin. Ihre einzigartigen Eigenschaften und ihr synthetischer Ursprung machen sie zu einem wertvollen Werkzeug in verschiedenen Bereichen.

Wirkmechanismus

Tauroselcholic acid acts by mimicking natural bile acids. It is absorbed in the intestine and undergoes enterohepatic circulation. The compound binds to bile acid receptors and is involved in the emulsification and absorption of dietary fats. The selenium atom allows for radiolabeling, enabling its use in diagnostic imaging .

Vergleich Mit ähnlichen Verbindungen

Taurocholic Acid: A natural bile acid conjugate of cholic acid and taurine.

Glycocholic Acid: A conjugate of cholic acid and glycine.

Deoxycholic Acid: A secondary bile acid formed by bacterial action on cholic acid

Uniqueness of Tauroselcholic Acid:

Radiolabeling Capability: The incorporation of selenium allows this compound to be used in diagnostic imaging, which is not possible with natural bile acids.

Synthetic Origin: Unlike natural bile acids, this compound is synthetically produced, allowing for controlled modifications and applications.

This compound is a versatile compound with significant applications in scientific research and medicine. Its unique properties and synthetic origin make it a valuable tool in various fields.

Eigenschaften

IUPAC Name |

2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]selanylacetyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMLWGQJPSGGEI-HZAMXZRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7SSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028204 | |

| Record name | Tauroselcholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75018-71-2 | |

| Record name | Tauroselcholic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075018712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tauroselcholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tauroselcholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAUROSELCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6630PU5ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

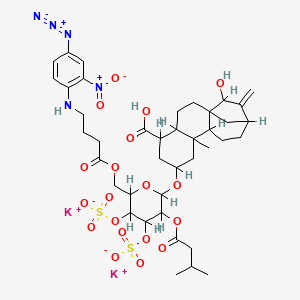

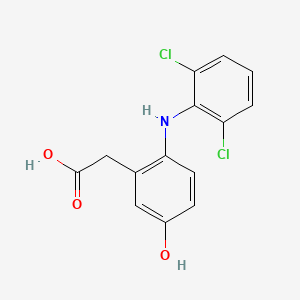

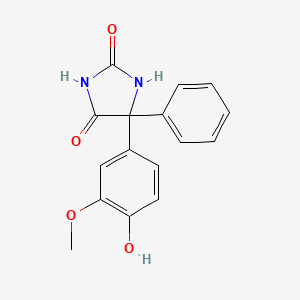

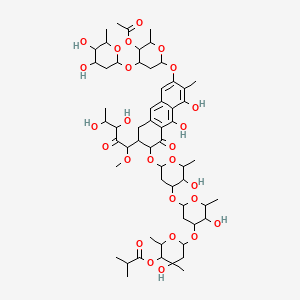

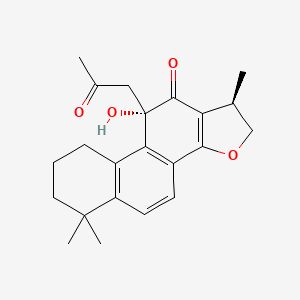

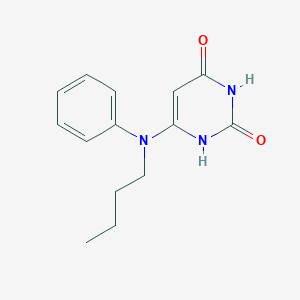

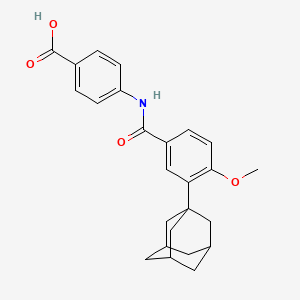

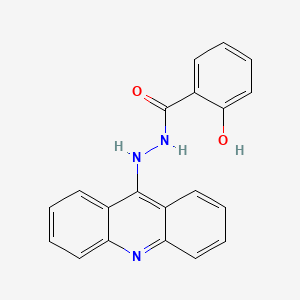

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)

![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)